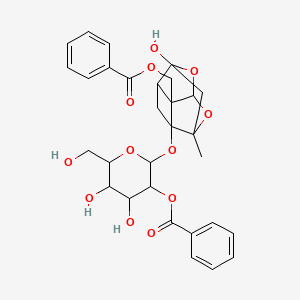
5(S)-HETE-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(S)-HETE-d8 contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 5(S)-HETE by GC- or LC-MS. 5(S)-HETE is produced by the action of 5-lipoxygenase on arachidonic acid to give 5(S)-HpETE, followed by reduction of the hydroperoxide. 5(S)-HETE has proliferative and chemotactic effects on granulocytes. When further metabolized to the 5-oxoETE, it is a more potent eosinophil chemoattractant than leukotriene B4.
Applications De Recherche Scientifique
1. Role in Neutrophil Degranulation
5(S)-HETE, a lipoxygenase product in neutrophils, has been found to induce degranulation of specific granules in human neutrophils. It also acts as a chemotactic agent for neutrophils at concentrations of 5- to 10-microM (Stenson & Parker, 1980).
2. Influence on Prostate Cancer Cells
5-HETE has been identified as a potent survival factor for human prostate cancer cells. Inhibition of its production leads to apoptosis in hormone-responsive and nonresponsive human prostate cancer cells (Ghosh & Myers, 1998).
3. Use in GC-MS Quantitation
5-HETE, primarily produced from the 5-lipoxygenase pathway of arachidonic acid metabolism, can be quantitated using GC-MS analysis. The availability of stable isotope analogs like octadeuterated 5-HETE aids in accurate quantitation (Hubbard, Phillips, & Taber, 1982).
4. Measurement in Biological Fluids
5-HETE can be measured in biological fluids using a highly sensitive and selective assay, employing racemic octadeuterated 5-HETE for stable isotope dilution measurements (Ogletree, Schlesinger, Nettleman, & Hubbard, 1982).
5. Role in Human Parturition
The concentration of 5-HETE in amniotic fluid is significantly greater in women in active labor at term compared to those not in labor. This suggests activation of the lipoxygenase pathway of arachidonic acid metabolism during spontaneous human parturition at term (Romero et al., 1989).
6. Influence on Neutrophil Transcellular Migration
5(R)-HETE and 5(S)-HETE are important inflammatory mediators in lung diseases and influence neutrophil migration through cellular barriers. 5(R)-HETE is more potent than 5(S)-HETE in inducing neutrophil migration (Bittleman & Casale, 1995).
7. Role in Infection and Allergic Responses
5-Lipoxygenase, which generates 5-HETE, plays a key role in infection and allergic responses. Esterified forms of 5-HETE are generated in primary human neutrophils and have been found in human and murine infection models (Clark et al., 2011).
Propriétés
Formule moléculaire |
C20H24D8O3 |
|---|---|
Poids moléculaire |
328.5 |
Synonymes |
5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1152361.png)
